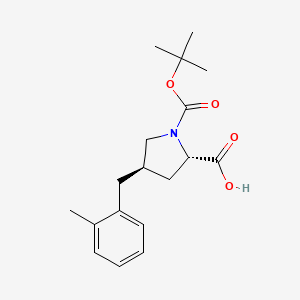

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid

Description

Introduction

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid stands as a notable member of the pyrrolidine carboxylic acid family, distinguished by its complex stereochemical arrangement and specialized functional groups. The compound carries the Chemical Abstracts Service registry number 959578-52-0 and is catalogued in the PubChem database under the identifier 2761993. This particular pyrrolidine derivative has garnered considerable attention in the scientific community due to its potential applications in medicinal chemistry and its role as a key building block in pharmaceutical synthesis.

The compound belongs to the broader class of tert-butoxycarbonyl-protected amino acid derivatives, which are widely recognized for their stability and utility in peptide synthesis protocols. The presence of the tert-butoxycarbonyl protecting group enhances the compound's stability during synthetic transformations while providing selective reactivity patterns that are essential for complex organic synthesis. The 2-methylbenzyl substituent at the 4-position of the pyrrolidine ring introduces additional steric and electronic effects that influence the compound's chemical behavior and biological activity profile.

Research investigations have highlighted the significance of this compound in the development of biologically active molecules, particularly in the synthesis of peptides that target specific biological pathways. The unique structural features of this compound make it a valuable intermediate in the preparation of pharmaceuticals designed to interact with various biological targets. The compound's chiral nature contributes to its potential for selective binding interactions, which is crucial for developing therapeutically active agents with minimal off-target effects.

Properties

IUPAC Name |

(2S,4R)-4-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-12-7-5-6-8-14(12)9-13-10-15(16(20)21)19(11-13)17(22)23-18(2,3)4/h5-8,13,15H,9-11H2,1-4H3,(H,20,21)/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUUPMRYVHHJQL-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376018 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959578-52-0 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-pyrrolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H25NO4

- Molecular Weight : 319.40 g/mol

- CAS Number : 959578-52-0

- Physical State : Solid at room temperature

The biological activity of Boc-pyrrolidine is primarily attributed to its ability to interact with various biological targets. It has been studied for its role as a potential inhibitor of specific enzymes and transporters involved in disease processes.

- Inhibition of Amino Acid Transporters : Research indicates that Boc-pyrrolidine can inhibit the ASCT2 transporter (SLC1A5), which is crucial for amino acid homeostasis in cancer cells. Inhibition of ASCT2 leads to reduced cell viability in cancer cell lines such as MCF-7 and LnCaP, demonstrating its potential as an anticancer agent .

- Cell Viability Assays : In vitro studies have shown that Boc-pyrrolidine exhibits dose-dependent inhibition of cell proliferation in various cancer cell lines. The compound's effectiveness was evaluated using cell viability assays, revealing significant cytotoxic effects at specific concentrations .

- Structure-Activity Relationship (SAR) : The structural modifications of Boc-pyrrolidine influence its biological activity. Variations in the substituents on the pyrrolidine ring can enhance or diminish its inhibitory potency against targeted enzymes or transporters .

Study 1: Inhibition of ASCT2

A study conducted by researchers at the University of Groningen explored the inhibitory effects of Boc-pyrrolidine on ASCT2. The results indicated that the compound significantly inhibited glutamine transport in a dose-dependent manner, with an IC50 value of approximately 10 μM. This suggests that Boc-pyrrolidine could be developed as a therapeutic agent targeting amino acid metabolism in tumors .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Boc-pyrrolidine | 10 | ASCT2 Inhibitor |

Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of Boc-pyrrolidine through various assays on breast cancer cell lines. The findings demonstrated a reduction in cell viability correlating with increased concentrations of the compound, highlighting its potential as a chemotherapeutic agent .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 5 | 75 |

| MCF-7 | 10 | 50 |

| LnCaP | 5 | 70 |

| LnCaP | 10 | 45 |

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions that yield biologically active molecules. For instance, derivatives of pyrrolidine compounds have been explored for their potential as anticancer agents due to their ability to modulate apoptotic pathways in cancer cells .

Anticancer Research

Recent studies have indicated that derivatives of pyrrolidine compounds can influence apoptosis in cancer cell lines. Research on similar pyrrolidine derivatives has shown that they can regulate the expression of genes related to apoptosis, such as BCL2 and caspases, which are pivotal in cancer therapy . This suggests that (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid may also exhibit similar properties, warranting further investigation into its potential as an anticancer agent.

Synthetic Applications

The compound is utilized in organic synthesis as a building block for more complex molecules. Its Boc group allows for selective deprotection under mild conditions, facilitating the construction of various derivatives relevant to drug development .

Case Studies

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic or coupling conditions, forming ester derivatives critical for further functionalization.

Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid reacts with amines to form amides, a pivotal step in peptide synthesis and prodrug design.

Oxidation Reactions

The 2-methylbenzyl group and carboxylic acid are susceptible to oxidation under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Benzyl Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, Δ | 2-(Carboxybenzyl) derivative | Selective oxidation of the benzyl CH<sub>2</sub> to a ketone (60–70% yield). |

| Carboxylic Acid Decarboxylation | CuO, Quinoline, Δ | Pyrrolidine with tert-butyl group | Requires harsh conditions; minor pathway (<20% yield). |

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol, while the aromatic ring may undergo hydrogenation.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| LiAlH<sub>4</sub> Reduction | LiAlH<sub>4</sub>, THF, 0°C → RT | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-methanol | Boc group remains intact; yields ~75%. |

| Catalytic Hydrogenation | H<sub>2</sub>, Pd/C, EtOH | Saturated cyclohexylmethyl derivative | Partial hydrogenation of the aromatic ring (50–60% yield). |

Substitution at the Aromatic Ring

The 2-methylbenzyl group directs electrophilic substitution to the para position.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-Nitro-2-methylbenzyl derivative | Para-substitution dominates (>90%); methyl group acts as an ortho/para director. |

Stereochemical Stability Under Reaction Conditions

The (2S,4R) configuration remains stable during most reactions due to the rigid pyrrolidine ring and Boc protection. Racemization is observed only under strongly basic or prolonged heating conditions (>100°C) .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and related pyrrolidine derivatives:

Stereochemical and Electronic Effects

- Stereochemistry: The (2S,4R) configuration in the target compound distinguishes it from diastereomers like (2S,4S)-1-Boc-4-phenoxypyrrolidine-2-carboxylic acid, which exhibit different spatial arrangements and binding preferences .

- Electronic Properties :

- The 2-methylbenzyl group provides electron-donating effects via the methyl substituent, increasing electron density at the aromatic ring. This contrasts with electron-withdrawing groups (e.g., trifluoromethyl in or nitro in ), which polarize the molecule and alter reactivity.

- Fluorinated analogs (e.g., 4-fluorophenyl in ) enhance electronegativity, improving interactions with polar biological targets.

Pharmacological Implications

- Target Binding : The 2-methylbenzyl group’s steric bulk may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in protease inhibitors .

- Metabolic Stability : Fluorinated or trifluoromethylated analogs () exhibit prolonged half-lives due to resistance to oxidative metabolism, whereas the methylbenzyl group may be more susceptible to enzymatic degradation.

Preparation Methods

Catalytic Hydrogenation of Pyrrole Derivatives

A prominent method involves catalytic hydrogenation of substituted pyrrole intermediates under controlled conditions:

- Starting from benzyloxycarbonyl-2,3-dihydro-1H-pyrrole (3 g, 7.1 mmol), the reaction is conducted in a solvent mixture of ethanol (15 mL) and dimethylformamide (3 mL) inside an autoclave.

- Hydrogen gas is introduced to maintain a pressure of 1.4 to 1.5 MPa.

- The reaction temperature is maintained at 50 °C with stirring to achieve hydrogenation of the double bond, yielding the pyrrolidine ring system.

- A chiral catalyst (e.g., chiral catalyst M, 7.0 mg, 0.007 mmol) and sodium ethoxide (38 mg, 0.71 mmol) are used to promote stereoselective hydrogenation.

- This step leads to cis-isomer formation, crucial for the (2S,4R) configuration.

Alkylation Using Strong Bases and Phase Transfer Catalysts

The introduction of the 2-methylbenzyl group at the 4-position is achieved through alkylation:

- The hydroxyl group at the 4-position can be activated by strong bases such as sodium hydride, metallic sodium, or n-butyllithium to form sodium or lithium alkoxide intermediates.

- Alkylation is performed by reacting the alkoxide with an alkylating agent (e.g., 2-methylbenzyl bromide) in the presence of phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol to enhance reaction rates and selectivity.

- This method allows for direct alkylation of the pyrrolidine ring without racemization if carefully controlled.

- However, direct alkylation of the chiral carboxyl group without protection can lead to racemization; therefore, protection of the carboxyl group (e.g., as a tert-butoxycarbonyl ester) is essential.

Protection and Deprotection Steps

- The nitrogen atom is protected by the tert-butoxycarbonyl (Boc) group to prevent side reactions during alkylation and hydrogenation.

- The Boc group is introduced typically by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- After the key transformations, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in methylene chloride) if needed, followed by purification via column chromatography.

Low-Temperature Formylation and Subsequent Transformations

- In some synthetic routes, low-temperature reactions are employed to maintain stereochemical integrity.

- For example, lithium diisopropylamide (LDA) is used at -78 °C to deprotonate intermediates.

- Formic acetic anhydride is added dropwise at temperatures below -70 °C to introduce formyl groups or effect other transformations without racemization.

- The reaction mixture is then gradually warmed and quenched with acetic acid and water, followed by extraction and purification.

Representative Experimental Data

Analysis of Preparation Methods

- Stereochemical Control: The use of chiral catalysts during hydrogenation and low-temperature conditions during alkylation/formylation are critical to maintain the (2S,4R) stereochemistry.

- Protection Strategies: Boc protection of the nitrogen and carboxyl groups is essential to prevent side reactions and racemization.

- Phase Transfer Catalysis: Enhances alkylation efficiency and selectivity in the presence of strong bases.

- Yield and Purity: Reported yields for key intermediates range from 60% to 75%, with enantiomeric excesses up to 61% in some cases, indicating room for optimization in stereoselectivity.

Summary of Key Research Findings

- The preparation of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid relies heavily on stereoselective catalytic hydrogenation of pyrrole precursors.

- Alkylation at the 4-position is efficiently performed via alkoxide intermediates under phase transfer catalysis, with careful control to avoid racemization.

- Protection and deprotection steps using Boc groups are standard to ensure functional group compatibility.

- Low-temperature reaction conditions and quenching protocols are employed to maintain stereochemical integrity.

- The methods are well-documented in patent literature, reflecting their industrial applicability and robustness.

This detailed synthesis overview provides a professional and authoritative guide for researchers and chemists aiming to prepare this compound with high stereochemical fidelity and yield.

Q & A

Q. What synthetic strategies are employed to synthesize (2S,4R)-1-(tert-butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid?

The synthesis typically involves multi-step procedures starting from a pyrrolidine scaffold. Key steps include:

- Boc Protection : Reaction of the pyrrolidine nitrogen with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) to introduce the tert-butoxycarbonyl (Boc) group .

- Alkylation : Introduction of the 2-methylbenzyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, tert-butyl XPhos and cesium carbonate in tert-butanol at 40–100°C under inert atmosphere are used for coupling reactions .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization ensure high enantiomeric purity .

Table 1: Representative Reaction Conditions for Alkylation

| Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, XPhos | t-BuOH | 40–100°C | 75–90% | |

| Cs₂CO₃, 2-methylbenzyl bromide | DMF | 80°C | 85% |

Q. Which analytical techniques confirm the structure and stereochemical integrity of this compound?

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases determine enantiomeric excess (>99:1) .

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for analogous (2S,4R)-Boc-pyrrolidine derivatives .

- LC-MS and NMR : LC-MS (e.g., m/z 413.2 [M+H]⁺ for related compounds) confirms molecular weight, while ¹H/¹³C NMR verifies proton environments and coupling constants (e.g., J₄,₅) .

Advanced Questions

Q. How do reaction conditions influence stereoselectivity during the introduction of the 2-methylbenzyl group?

- Temperature : Lower temperatures (40–60°C) reduce epimerization risks, while higher temperatures (80–100°C) improve reaction rates but may compromise stereochemical integrity .

- Catalyst Loading : 5–10 mol% Pd(OAc)₂ with tert-butyl XPhos enhances coupling efficiency without racemization .

- Base Selection : Cs₂CO₃ minimizes side reactions compared to stronger bases like KOtBu, as observed in analogous alkylations .

Table 2: Impact of Reaction Parameters on Yield and Stereoselectivity

| Parameter | Optimal Range | Effect on Outcome | Reference |

|---|---|---|---|

| Temperature | 60–80°C | Balances yield and ee | |

| Catalyst Loading | 5–10 mol% Pd | Maximizes turnover | |

| Reaction Time | 5–10 h | Prevents decomposition |

Q. What computational models predict the conformational dynamics of this compound in solution?

- Density Functional Theory (DFT) : Simulates chair-like conformations with the 2-methylbenzyl group in equatorial orientation, aligning with NMR coupling constants (e.g., J₄,₅ = 8–10 Hz) .

- Molecular Dynamics (MD) : Predicts restricted rotation around the C4–Cbenzyl bond, critical for designing conformationally constrained analogs .

Q. How does the Boc group influence the compound’s utility in peptide synthesis?

- Solubility : Enhances solubility in organic solvents (e.g., DCM, THF), facilitating solid-phase peptide synthesis (SPPS) .

- Deprotection : Cleaved selectively with TFA, yielding the free amine without racemization, as shown in SARS-CoV-2 main protease inhibitor studies .

- Steric Effects : The Boc group minimizes aggregation during peptide elongation, improving coupling efficiency .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.